An In-depth Technical Guide to (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine
An In-depth Technical Guide to (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine
CAS Number: 937400-03-8
For Correspondence: Senior Application Scientist, Gemini Laboratories
Abstract
Introduction: The Significance of Chiral Fluorinated Pyridylamines
Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals and agrochemicals. The specific stereochemistry of these amines is often critical for their biological activity, making their enantioselective synthesis a key challenge in modern organic chemistry. The pyridine ring, a common scaffold in medicinal chemistry, offers desirable physicochemical properties and diverse opportunities for chemical modification. Furthermore, the strategic introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[1][2]
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine sits at the intersection of these important molecular features. Its potential as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions, is significant.[3][4] This guide will delve into the core aspects of this molecule, from its fundamental properties to its synthesis and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 937400-03-8 | [5][6] |
| Molecular Formula | C₇H₉FN₂ | [5] |
| Molecular Weight | 140.16 g/mol | |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not publicly available | |
| Melting Point | Not publicly available | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt would exhibit higher water solubility. | Inferred |
| InChI Key | JBTAFZSFQDNIMT-YFKPBYRVSA-N | [5] |
Synthesis Strategies: An Overview of Asymmetric Methodologies
The synthesis of enantiomerically pure amines such as (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine is a well-explored area of organic synthesis. The primary challenge lies in the stereoselective introduction of the amine group. Several robust methodologies can be applied to achieve this, with the most common being the asymmetric reduction of a corresponding imine or the reductive amination of a ketone.
Asymmetric Reductive Amination of 6-Fluoro-3-acetylpyridine
This is arguably the most direct and atom-economical approach. The synthesis would commence from the readily available 6-fluoro-3-acetylpyridine. This ketone would be subjected to reductive amination in the presence of an ammonia source and a chiral catalyst.
Caption: Asymmetric Reductive Amination Workflow.
Causality behind Experimental Choices:
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Catalyst System: The choice of the chiral catalyst is paramount for achieving high enantioselectivity. Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium complexed with chiral phosphine ligands, are well-established for this transformation. The specific ligand must be carefully selected and optimized to suit the substrate.
-
Reducing Agent: Molecular hydrogen (H₂) is a common and clean reducing agent. Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or isopropanol can be employed.
-
Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the reaction's efficiency and stereoselectivity. Optimization of these parameters is a critical step in developing a robust synthetic process.
Asymmetric Hydrogenation of a Pre-formed Imine
An alternative two-step approach involves the initial formation of an imine from 6-fluoro-3-acetylpyridine and a suitable nitrogen source, followed by asymmetric hydrogenation.
Caption: Imine Hydrogenation and Deprotection Pathway.
Trustworthiness of the Protocol: This two-step process offers a self-validating system. The formation of the imine can be monitored by standard analytical techniques (e.g., NMR, LC-MS). The subsequent hydrogenation step's success is determined by the disappearance of the imine and the appearance of the protected amine. Finally, the deprotection step confirms the identity of the final product.
Experimental Protocols (Exemplary)
While a specific protocol for CAS 937400-03-8 is not publicly detailed, the following represents a generalized, yet detailed, procedure for the asymmetric reductive amination of a pyridyl ketone, which would be the likely synthetic route.
General Procedure for Asymmetric Reductive Amination
Materials:
-
6-Fluoro-3-acetylpyridine
-
Ammonium acetate (NH₄OAc)
-
[Ir(cod)Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
2-Propanol (i-PrOH)
-
Hydrogen gas (H₂)
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask is added [Ir(cod)Cl]₂ (0.5 mol%) and (S)-BINAP (0.55 mol%). Anhydrous, degassed 2-propanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a separate flame-dried autoclave is added 6-fluoro-3-acetylpyridine (1.0 eq) and ammonium acetate (1.5 eq). The pre-formed catalyst solution is then transferred to the autoclave via cannula.
-
Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times. The pressure is then increased to the desired level (e.g., 50 atm), and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-24 hours.
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Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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Purification: The crude product is purified by column chromatography on silica gel to afford the desired (1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine.
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.3 | d | ~2.5 | 1H | H-2 (Pyridine) |
| ~7.8 | ddd | ~8.5, 7.5, 2.5 | 1H | H-4 (Pyridine) |
| ~7.0 | dd | ~8.5, 3.0 | 1H | H-5 (Pyridine) |
| ~4.2 | q | ~6.5 | 1H | CH-NH₂ |
| ~1.8 | br s | 2H | NH₂ | |
| ~1.4 | d | ~6.5 | 3H | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 240 Hz) | C-6 (Pyridine) |
| ~148 (d, ³JCF ≈ 15 Hz) | C-2 (Pyridine) |
| ~139 (d, ³JCF ≈ 8 Hz) | C-4 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~110 (d, ²JCF ≈ 40 Hz) | C-5 (Pyridine) |
| ~49 | CH-NH₂ |
| ~25 | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1470 | Strong | C=C and C=N ring stretching (pyridine) |
| ~1250 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bend (aromatic) |
Sample Preparation: Thin film or KBr pellet[10][11][12]
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z | Assignment |
| ESI+ | 141.08 | [M+H]⁺ |
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[13][14][15]
Applications in Drug Discovery and Development
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine is a valuable building block for the synthesis of a wide range of biologically active molecules. The fluorinated pyridine moiety can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity.
Potential Therapeutic Areas:
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Oncology: As a key fragment for the synthesis of kinase inhibitors.[16]
-
Inflammatory Diseases: Incorporation into molecules targeting key inflammatory mediators.
-
Infectious Diseases: As a scaffold for the development of novel antibacterial and antiviral agents.[16]
-
Neuroscience: For the synthesis of compounds targeting receptors and enzymes in the central nervous system.
Conclusion
(1S)-1-(6-fluoropyridin-3-yl)ethan-1-amine (CAS 937400-03-8) is a chiral building block of high strategic importance in modern medicinal chemistry. While specific, publicly available synthetic protocols and complete analytical data are limited, this guide has outlined the most probable and effective methodologies for its synthesis and characterization based on established principles of asymmetric synthesis. The insights provided herein are intended to empower researchers and drug development professionals in their efforts to utilize this and similar molecules for the discovery of novel and improved therapeutic agents. The continued exploration of the synthetic routes to and applications of such fluorinated chiral amines will undoubtedly contribute to advancements in medicine and beyond.
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